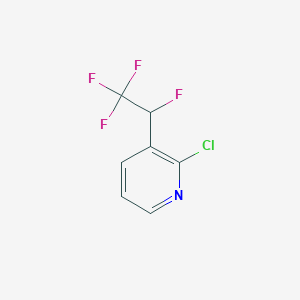

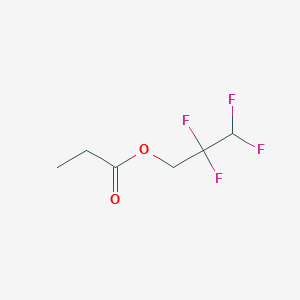

![molecular formula C14H18FNO3 B2773917 Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate CAS No. 1427378-90-2](/img/structure/B2773917.png)

Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate” is a chemical compound with the CAS Number: 1427378-90-2 . It has a molecular weight of 267.3 and is used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of “Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate” contains a total of 38 bonds; 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amine, and 1 aliphatic ether .Physical And Chemical Properties Analysis

“Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Anionic Amino-Cope Rearrangement Cascade

A novel anionic cascade for assembling 2,4-substituted benzoate esters from acyclic building blocks demonstrates the complexity of chemical synthesis involving fluoro-substituted molecules. This method, using racemic β-fluoro-substituted conjugated tert-butylsulfinyl imines, showcases the intricate reactions possible with fluoro-organic compounds, potentially including Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate (Qureshi & Njardarson, 2022).

Water-Soluble Prodrugs Development

Research on water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid reveals the potential for developing prodrugs with improved pharmacokinetic properties. These studies underline the importance of modifying benzoate esters to enhance their solubility and therapeutic efficacy, which could be applicable to the research and development of derivatives of Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate (Rolando et al., 2013).

Novel Nucleosides for Influenza Treatment

The synthesis and evaluation of novel nucleosides as potent influenza viral inhibitors highlight the ongoing search for new antiviral agents. Although not directly related, the methodologies and findings could provide a foundation for exploring the antiviral potential of Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate derivatives (Vedula et al., 2010).

Synthesis and Structural Analysis

The detailed synthesis and crystal structure analysis of certain fluoro-benzoate compounds demonstrate the capabilities of modern chemistry to elucidate the properties of complex organic molecules. These studies, involving density functional theory (DFT) and crystallographic analysis, provide insights into the molecular geometry, electrostatic potential, and reactivity of fluoro-substituted benzoates, which could be relevant to understanding the structural and electronic characteristics of Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate (Huang et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-fluoro-2-(oxan-3-ylmethylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-18-14(17)12-5-4-11(15)7-13(12)16-8-10-3-2-6-19-9-10/h4-5,7,10,16H,2-3,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJGZKIITPARLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)NCC2CCCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

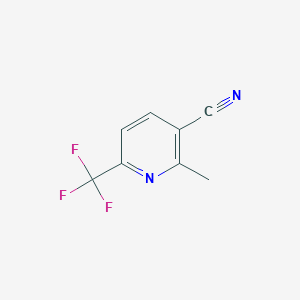

![2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile](/img/structure/B2773834.png)

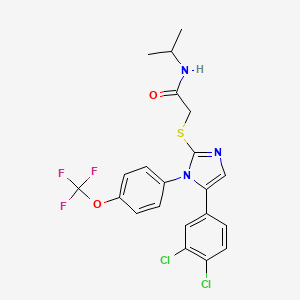

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2773842.png)

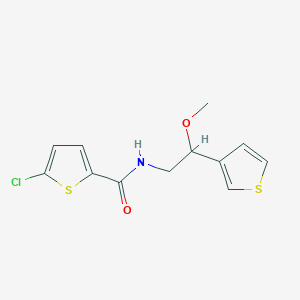

![3-[[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2773843.png)

![2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2773847.png)

![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)